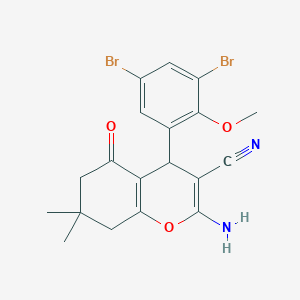
2-amino-4-(3,5-dibromo-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(3,5-dibromo-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chemical compound that belongs to the class of chromene derivatives. This compound has been studied for its potential applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
2-amino-4-(3,5-dibromo-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been studied for its potential applications in various scientific fields. One of the applications is in the field of medicinal chemistry, where this compound has been investigated for its potential anticancer activity. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines.
Wirkmechanismus
The mechanism of action of 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exhibits cytotoxic activity against various cancer cell lines. This compound has also been reported to exhibit anti-inflammatory and antimicrobial activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments is its potential anticancer activity. However, one of the limitations is the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One of the directions is to investigate its potential applications in other scientific fields, such as the development of new antimicrobial agents. Another direction is to further study its mechanism of action to better understand its potential therapeutic applications. Additionally, the synthesis of analogs of this compound may lead to the development of new compounds with improved activity and selectivity.
Synthesemethoden
The synthesis of 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been reported in the literature. One of the methods involves the reaction of 3,5-dibromo-2-methoxybenzaldehyde with malononitrile and dimedone in the presence of ammonium acetate as a catalyst. The resulting product is then treated with hydrazine hydrate to obtain the final product.
Eigenschaften
Produktname |
2-amino-4-(3,5-dibromo-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
|---|---|
Molekularformel |
C19H18Br2N2O3 |
Molekulargewicht |
482.2 g/mol |
IUPAC-Name |
2-amino-4-(3,5-dibromo-2-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C19H18Br2N2O3/c1-19(2)6-13(24)16-14(7-19)26-18(23)11(8-22)15(16)10-4-9(20)5-12(21)17(10)25-3/h4-5,15H,6-7,23H2,1-3H3 |
InChI-Schlüssel |
YSMNKCQAUQWEDZ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC(=C3OC)Br)Br)C(=O)C1)C |
Kanonische SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC(=C3)Br)Br)OC)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B301528.png)
![ethyl 2-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301530.png)
![ethyl 2-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301532.png)
![ethyl 2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301533.png)
![ethyl 2-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301534.png)
![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301535.png)
![ethyl 5-(4-ethoxyphenyl)-2-(4-hydroxy-3-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301536.png)
![ethyl 5-(4-ethoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301538.png)
![ethyl 2-[(1,2-dimethyl-1H-indol-3-yl)methylene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301539.png)
![ethyl 2-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301542.png)
![ethyl 2-{[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301543.png)
![ethyl 5-(4-ethoxyphenyl)-2-({1-[3-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301544.png)
![ethyl 5-(4-ethoxyphenyl)-2-(2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301546.png)
![ethyl 5-(2-chlorophenyl)-2-(4-hydroxy-3-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301550.png)